![molecular formula C12H20N2 B183661 N1,N1-Dimethyl-N2-(4-methylbenzyl)ethane-1,2-diamine CAS No. 65875-43-6](/img/structure/B183661.png)
N1,N1-Dimethyl-N2-(4-methylbenzyl)ethane-1,2-diamine
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Overview
Description
N1,N1-Dimethyl-N2-(4-methylbenzyl)ethane-1,2-diamine is an organic compound with the molecular formula C12H20N2 It is a tertiary amine, characterized by the presence of a dimethylaminoethyl group and a 4-methylbenzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Dimethyl-N2-(4-methylbenzyl)ethane-1,2-diamine typically involves the reaction of 4-methylbenzyl chloride with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N1,N1-Dimethyl-N2-(4-methylbenzyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; mild to moderate temperatures.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Various nucleophiles (e.g., halides, alkoxides); room temperature to moderate heating.
Major Products
Oxidation Products: N-oxides
Reduction Products: Secondary amines
Substitution Products: Compounds with substituted dimethylaminoethyl groups
Scientific Research Applications
Chemistry
N1,N1-Dimethyl-N2-(4-methylbenzyl)ethane-1,2-diamine serves as a building block in the synthesis of complex organic molecules and polymers. Its unique structure allows for modifications that can lead to various derivatives useful in chemical research.
Biology
In biological research, this compound is investigated for its potential as a ligand in biochemical assays. It can interact with various biological targets, making it valuable for studying enzyme activity and receptor interactions.
Medicine
In the medical field, this compound is explored for its therapeutic properties , particularly in drug development. Its potential as a pharmacological agent is being evaluated in various studies focusing on its efficacy against diseases.
Industry
This compound is utilized in the production of specialty chemicals , surfactants, and as an intermediate in the manufacture of dyes and pigments. Its chemical properties make it suitable for various industrial applications.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer properties of derivatives of diamines similar to this compound. The results indicated that specific substituents on the phenyl ring significantly enhanced cytotoxicity against cancer cell lines. The most promising derivative exhibited an IC50 value in the submicromolar range against colon cancer cells.
Compound | Activity | Cell Line | IC50 (µM) |
---|---|---|---|
Derivative 20 | Antiproliferative | Colon Cancer | <0.5 |
Derivative 21 | Antiproliferative | Prostate Cancer | <0.6 |
Case Study 2: Antimicrobial Efficacy
In vitro studies explored the antimicrobial efficacy of related compounds against Mycobacterium species. Findings suggested that modifications in side chains could enhance activity against resistant strains, emphasizing the importance of structural optimization in drug development.
Mechanism of Action
The mechanism of action of N1,N1-Dimethyl-N2-(4-methylbenzyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)ethyl]-N-(2-methylbenzyl)amine
- N-[2-(dimethylamino)ethyl]-N-(3-methylbenzyl)amine
- N-[2-(dimethylamino)ethyl]-N-(4-chlorobenzyl)amine
Uniqueness
N1,N1-Dimethyl-N2-(4-methylbenzyl)ethane-1,2-diamine is unique due to the presence of the 4-methylbenzyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
Biological Activity
N1,N1-Dimethyl-N2-(4-methylbenzyl)ethane-1,2-diamine (commonly referred to as DMBA) is a chemical compound with significant potential in various biological applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H20N2
- Molecular Weight : 192.31 g/mol
- Structure : DMBA features a central ethane-1,2-diamine structure, modified by two dimethyl groups and a 4-methylbenzyl group. This unique configuration contributes to its distinct physical properties and reactivity.
1. Antimicrobial Properties
Research indicates that DMBA exhibits antimicrobial activity against various bacterial strains. Similar diamines have shown effectiveness in inhibiting the growth of Gram-positive bacteria, suggesting that DMBA could be a candidate for developing new antimicrobial agents.
2. Neurotransmitter Modulation
DMBA has been investigated for its potential role in neurotransmitter modulation. Some studies suggest that compounds with similar structures can influence neurotransmitter levels, which may have implications for treating neurological disorders.
3. Ligand Activity
The compound acts as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence signal transduction pathways, enzyme inhibition, or receptor activation, making it valuable in biochemical assays and drug development.
The mechanism by which DMBA exerts its biological effects involves several pathways:
- Binding to Proteins : DMBA can bind to various proteins, altering their function and impacting cellular processes.
- Signal Transduction : By modulating key signaling pathways, DMBA may influence cell proliferation and apoptosis.
- Enzyme Inhibition : The compound has the potential to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.
Case Studies
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial efficacy of DMBA against several bacterial strains using standard disk diffusion methods.
- Results indicated a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
-
Neurotransmitter Modulation Study :
- In vitro studies demonstrated that DMBA could increase levels of certain neurotransmitters in neuronal cultures.
- The implications of these findings suggest potential applications in treating conditions like depression or anxiety.
Summary of Biological Activities
Activity Type | Observations | Implications |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | Potential for new antibiotic agents |
Neurotransmitter Modulation | Influences neurotransmitter levels | Applications in neuropharmacology |
Ligand Activity | Binds to proteins affecting signal transduction | Useful in drug development |
Properties
IUPAC Name |
N',N'-dimethyl-N-[(4-methylphenyl)methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-11-4-6-12(7-5-11)10-13-8-9-14(2)3/h4-7,13H,8-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBWUMPLORYSJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398736 |
Source
|
Record name | N~1~,N~1~-Dimethyl-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65875-43-6 |
Source
|
Record name | N~1~,N~1~-Dimethyl-N~2~-[(4-methylphenyl)methyl]ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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